molecular formula C15H10Cl2N2O2S B10871449 N-(1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide

N-(1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B10871449
M. Wt: 353.2 g/mol
InChI Key: FGQJRMNLJYQZEA-UHFFFAOYSA-N
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Description

N~1~-(1,3-Benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the benzothiazole ring and the dichlorophenoxy group in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(1,3-Benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.

    Attachment of Dichlorophenoxy Group: The 2,4-dichlorophenoxy group is introduced through a nucleophilic substitution reaction using 2,4-dichlorophenol and a suitable acylating agent.

    Amidation Reaction: The final step involves the reaction of the benzothiazole derivative with 2-(2,4-dichlorophenoxy)acetyl chloride in the presence of a base to form the desired acetamide compound.

Industrial Production Methods: Industrial production of N1-(1,3-Benzothiazol-2-YL)-2-(2,4-Dichlorophenoxy)Acetamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzothiazole ring, resulting in the formation of amines or reduced benzothiazole derivatives.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

N~1~-(1,3-Benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent.

    Medicine: Explored for its anticancer activity, particularly against certain types of cancer cells.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of N1-(1,3-Benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in microbial and cancer cell growth, inhibiting their activity.

    Pathways: It may interfere with DNA replication, protein synthesis, and cell signaling pathways, leading to cell death or growth inhibition.

Comparison with Similar Compounds

  • N~1~-(1,3-Benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
  • N~1~-(1,3-Benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propionamide
  • N~1~-(1,3-Benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)butyramide

Comparison:

  • Structural Differences: The main difference lies in the length of the carbon chain attached to the benzothiazole ring. The acetamide, propionamide, and butyramide derivatives have different carbon chain lengths, affecting their physical and chemical properties.
  • Biological Activity: The variations in the carbon chain length can influence the compound’s ability to interact with biological targets, potentially altering its efficacy and specificity.
  • Uniqueness: N1-(1,3-Benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide is unique due to its specific combination of the benzothiazole ring and the dichlorophenoxy group, which imparts distinct biological activities compared to its analogs.

Properties

Molecular Formula

C15H10Cl2N2O2S

Molecular Weight

353.2 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C15H10Cl2N2O2S/c16-9-5-6-12(10(17)7-9)21-8-14(20)19-15-18-11-3-1-2-4-13(11)22-15/h1-7H,8H2,(H,18,19,20)

InChI Key

FGQJRMNLJYQZEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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